3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile
Description
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile is a substituted benzonitrile derivative featuring a morpholine ring fused with ethyl and methyl groups at the 5-position.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(5-ethyl-5-methylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2)10-17-13(9-16-14)12-6-4-5-11(7-12)8-15/h4-7,13,16H,3,9-10H2,1-2H3 |
InChI Key |
IVPMSWAHGQRVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=CC(=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 5-ethyl-5-methylmorpholine under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzonitrile compounds .
Scientific Research Applications
3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of benzonitrile derivatives and their properties:
Key Comparative Insights:
Structural Diversity: Unlike 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile, most analogs replace the morpholine ring with heterocycles like thiazolidinone (5FB) or pyridazinone ( compound). These substitutions modulate solubility and receptor-binding specificity . The TADF emitter () integrates carbazole and phenoxazine, emphasizing planar aromatic systems for optoelectronic efficiency, whereas the target compound’s morpholine group may favor conformational flexibility .
Biological Activity :
- 5FB () and the oxadiazole derivative () exhibit antitumor activity, likely due to interactions with enzymes or receptors (e.g., ERRα). The target compound’s morpholine group could enhance blood-brain barrier penetration, similar to 11C-ABP688’s CNS-targeting design .
Synthetic Routes: Suzuki-Miyaura coupling () and selenourea-mediated substitutions are common for benzonitrile intermediates. The target compound may require similar cross-coupling steps to attach the morpholine moiety .
Material Science Applications :
- While ’s TADF emitter leverages π-conjugation for OLEDs, the target compound’s nitrile group could serve as an electron-withdrawing unit in charge-transfer materials, though this remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
